molecular formula C16H17NO2S B562877 O-Benzyl-S-methyl-3-thioacetaminophen CAS No. 1076198-94-1

O-Benzyl-S-methyl-3-thioacetaminophen

Cat. No. B562877
M. Wt: 287.377
InChI Key: UXXSZZVZHGEQNZ-UHFFFAOYSA-N
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Description

O-Benzyl-S-methyl-3-thioacetaminophen is a chemical compound with the molecular formula C16H17NO2S . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of O-Benzyl-S-methyl-3-thioacetaminophen contains a total of 38 bonds. These include 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfide .


Physical And Chemical Properties Analysis

The molecular weight of O-Benzyl-S-methyl-3-thioacetaminophen is 287.38 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Anticancer and Antitumor Activity

Thioureas and their derivatives have demonstrated significant potential in anticancer activities. The synthesis and evaluation of novel thiourea derivatives have shown promising cytotoxic effects against various cancer cell lines, including HeLa cells, with compounds exhibiting potent cytotoxicity stronger than hydroxyurea, a known anticancer agent (Ruswanto et al., 2015). Similarly, studies on 3-benzyl-substituted-4(3H)-quinazolinones have revealed remarkable broad-spectrum antitumor activity, showcasing the structural versatility of benzyl-substituted compounds in targeting various cancer types (Ibrahim A. Al-Suwaidan et al., 2016).

Antiparasitic Applications

Research on the antiparasitic activity of thiocarbamate glycosides from Moringa peregrina has identified compounds with potent in vitro activity against Trypanosoma brucei rhodesiense, highlighting the therapeutic potential of sulfur-containing compounds in developing novel antitrypanosomal drugs (M. Ayyari et al., 2013).

Anti-inflammatory Agents

The exploration of thiophene moieties as scaffolds for anti-inflammatory drugs has led to the development of compounds with significant anti-inflammatory activity, demonstrating the utility of sulfur-containing heterocycles in medicinal chemistry (A. D. Pillai et al., 2003).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of related compounds, providing a basis for the development of novel synthetic routes that could be applicable to O-Benzyl-S-methyl-3-thioacetaminophen. For example, research on the stereospecific C–S coupling reaction of tertiary benzylic amines highlights advanced synthesis techniques for sulfur-containing compounds, potentially offering insights into the synthesis of O-Benzyl-S-methyl-3-thioacetaminophen derivatives (Wenlong Jiang et al., 2018).

Binding Affinity and Molecular Docking

The evaluation of benzyl derivatives for binding affinity towards human opioid and cannabinoid receptors underscores the significance of benzyl-substituted compounds in drug discovery, suggesting areas where O-Benzyl-S-methyl-3-thioacetaminophen could be potentially investigated (Jiangtao Gao et al., 2011).

Future Directions

The future directions of research on O-Benzyl-S-methyl-3-thioacetaminophen are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXSZZVZHGEQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652457
Record name N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-S-methyl-3-thioacetaminophen

CAS RN

1076198-94-1
Record name N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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